4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
Description
4-(METHYLSULFANYL)-N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methylsulfanyl group and a tetrahydrocarbazolylmethyl group
Properties
Molecular Formula |
C20H22N2O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O2S2/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |
InChI Key |
IYUYQPICKNSRTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrahydrocarbazole derivative, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the carbazole moiety may engage in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,9-Tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one .
- Methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one .
Uniqueness
4-(METHYLSULFANYL)-N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both a sulfonamide group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the tetrahydrocarbazole scaffold makes it a versatile compound for various applications.
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